Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1363404-84-5
VCID: VC2709638
InChI: InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-3-4-7(9(16)15-8)11(12,13)14/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.2 g/mol

Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 1363404-84-5

Cat. No.: VC2709638

Molecular Formula: C11H9F3N2O2

Molecular Weight: 258.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - 1363404-84-5

Specification

CAS No. 1363404-84-5
Molecular Formula C11H9F3N2O2
Molecular Weight 258.2 g/mol
IUPAC Name ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-3-4-7(9(16)15-8)11(12,13)14/h3-6H,2H2,1H3
Standard InChI Key WZLPRVSGJRYTIQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F
Canonical SMILES CCOC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a well-defined chemical entity utilized primarily in research settings. The compound is characterized by unique identifiers and fundamental properties that position it as an important heterocyclic building block in chemical research.

Identification Parameters

The compound is precisely identified through several standardized classification systems used in chemical research and industry, as shown in Table 1.

Table 1: Identification Parameters of Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

ParameterValue
CAS Number1363404-84-5
Molecular FormulaC₁₁H₉F₃N₂O₂
IUPAC NameEthyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
MDL NumberMFCD16987556
Molecular Weight258.1966 g/mol

These identification parameters serve as critical reference points for researchers working with this compound, ensuring accurate substance identification across different research contexts and publications .

Core Structure and Functional Groups

The compound features a heterocyclic structure built around an imidazo[1,2-a]pyridine core. This bicyclic system contains two nitrogen atoms: one within the pyridine ring and another at the fusion point with the imidazole component. The distinctive functional groups include:

  • A trifluoromethyl (CF₃) substituent at position 8 of the pyridine ring

  • An ethyl carboxylate (COOC₂H₅) group at position 2 of the imidazole ring

These structural features contribute significantly to the compound's chemical behavior, reactivity patterns, and potential applications in pharmaceutical research .

Structural Characteristics

The molecular architecture of Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate presents distinctive structural features that influence its chemical behavior and potential interactions in biological systems.

Molecular Geometry

The compound exhibits a planar bicyclic core structure with the imidazo[1,2-a]pyridine system maintaining aromaticity across both rings. This planarity contributes to its potential for π-stacking interactions with aromatic systems in biological targets. The trifluoromethyl group at position 8 extends out of the plane, creating a region of increased electron density and hydrophobicity, while the ethyl carboxylate at position 2 provides a potential hydrogen bond acceptor site .

Structural Representation

The compound's structure can be represented through multiple notations that facilitate its identification and analysis in chemical databases and literature:

SMILES Notation: CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)

InChI Key: AKACORAIGDTIFR-UHFFFAOYSA-N

Physical and Chemical Properties

Understanding the physicochemical properties of Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is essential for researchers planning to utilize this compound in synthetic pathways or biological investigations.

Physical Properties

The compound exists as a solid at standard temperature and pressure, with specific physical characteristics that influence its handling and storage requirements in laboratory settings.

Table 2: Physical Properties of Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

PropertyValue
Physical StateSolid
Molecular Weight258.1966 g/mol
Storage ConditionRoom temperature (RT)
AppearanceNot specifically described in available data

The compound is typically stored at room temperature, suggesting reasonable stability under standard laboratory conditions .

Solubility and Solution Preparation

For research applications, the compound's solubility characteristics are crucial for preparing stock solutions and experimental formulations. While specific solubility data is limited in the available literature, general guidelines for solution preparation have been established:

  • DMSO (dimethyl sulfoxide) appears to be a recommended solvent for preparing stock solutions

  • When preparing solutions, it is recommended to store them separately to avoid degradation from repeated freezing and thawing

  • Storage recommendations for prepared solutions include:

    • At -80°C: Use within 6 months

    • At -20°C: Use within 1 month

To enhance solubility, heating the container to 37°C followed by ultrasonic bath treatment is recommended .

Solution Preparation Guidelines

For experimental work, stock solution preparation guidelines have been established based on concentration requirements:

Table 3: Stock Solution Preparation Guidelines

Desired ConcentrationAmount of CompoundVolume of Solvent Required
1 mM1 mg3.873 mL
5 mM1 mg0.7746 mL
10 mM1 mg0.3873 mL
1 mM5 mg19.3651 mL
5 mM5 mg3.873 mL
10 mM5 mg1.9365 mL
1 mM10 mg38.7302 mL
5 mM10 mg7.746 mL
10 mM10 mg3.873 mL

These guidelines facilitate accurate solution preparation for various experimental protocols and applications .

CompoundCAS NumberModification from Parent Structure
Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate1237838-84-4Addition of chloro group at position 6
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate353258-31-8Repositioning of trifluoromethyl to position 6 and addition of chloro at position 8
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate1355171-40-2Addition of bromo group at position 3
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate1121051-30-6Addition of bromo group at position 6

These structural variants illustrate the potential for diverse modifications to the core structure, which may be exploited to tune properties for specific applications .

Applications in Research

Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several research applications, primarily as a building block in chemical synthesis and pharmaceutical development.

As a Heterocyclic Building Block

The compound functions as a valuable heterocyclic building block in organic synthesis, providing a scaffold with multiple modification sites for generating compound libraries. The imidazo[1,2-a]pyridine core is recognized for its importance in medicinal chemistry due to its presence in various bioactive compounds .

Current Research and Future Perspectives

While specific research focusing exclusively on Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is limited in the available literature, broader research on imidazo[1,2-a]pyridine derivatives suggests several promising directions for future investigation.

Structural Optimization

The compound's structure offers multiple sites for potential modification, creating opportunities for developing structure-activity relationships (SAR) studies. Modifications might include:

  • Variation of the substituent at position 8 (currently trifluoromethyl)

  • Alterations to the carboxylate ester group at position 2

  • Introduction of additional functional groups at unsubstituted positions

  • Exploration of stereochemical aspects if relevant

Biological Activity Exploration

Future research might explore the potential biological activities of this compound and its derivatives, based on the known activities of related imidazo[1,2-a]pyridine compounds:

  • Antimicrobial screening against various pathogens

  • Assessment of anti-inflammatory properties

  • Evaluation of potential anticancer activity

  • Investigation of interactions with specific biological targets or pathways

Synthetic Methodology Development

Development of improved synthetic routes to access this compound and its derivatives represents another important research direction, potentially focusing on:

  • More efficient and scalable synthesis methods

  • Green chemistry approaches with reduced environmental impact

  • Stereoselective synthetic methods if applicable

  • One-pot or cascade reaction sequences to streamline preparation

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